2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves several steps. One common synthetic route includes the nitration of N-(piperidin-4-yl)benzenesulfonamide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of nitric acid and sulfuric acid for the nitration step, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonamide group can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can be compared with other similar compounds, such as:
2-Nitro-N-(piperidin-4-yl)benzenesulfonamide: This compound lacks the hydrochloride salt form and may have different solubility and reactivity properties.
N-(piperidin-4-yl)benzenesulfonamide:
2-Amino-N-(piperidin-4-yl)benzenesulfonamide: This compound is the reduced form of this compound and has different biological activity and chemical properties.
Properties
IUPAC Name |
2-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMBGSQGYCMQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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